Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione

photoluminescence quantum yield polycyclic aromatic hydrocarbon

Unlike smaller diaminoanthraquinones (C14, MW 238), this extended pentaphene core (C34, MW 486.53) delivers ~4.8× higher photoluminescence quantum yield (62% vs. 13%)—critical for high-efficiency OLED and bioimaging probe development. Its 'Not Classified' EU CLP status eliminates hazard documentation overhead, streamlining procurement for GLP labs and international collaborations. With dual amino/ketone functionality, it enables intramolecular charge-transfer tuning not possible with perylene or simple anthraquinone alternatives.

Molecular Formula C34H18N2O2
Molecular Weight 486.5 g/mol
CAS No. 58019-27-5
Cat. No. B12726304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione
CAS58019-27-5
Molecular FormulaC34H18N2O2
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)N)N)C2=O
InChIInChI=1S/C34H18N2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H,35-36H2
InChIKeySLDJTTJRBMGSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione (CAS 58019-27-5): Structural Identity and Baseline Characterization for Research Procurement


Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione (CAS 58019-27-5) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C34H18N2O2 and molecular weight of 486.53 g/mol . The compound belongs to the anthraquinone-dione class and is registered under EINECS number 261-073-4 [1]. Structurally, it features a fused pentaphene core with two amino substituents and two ketone functionalities, which confer both electron-donating and electron-accepting character relevant to optoelectronic applications [2]. Unlike simpler diaminoanthraquinones such as 1,2-diaminoanthraquinone (C14H10N2O2, MW 238.24) or 1,5-diaminoanthraquinone (CAS 129-44-2, MW 238.24) [3], the extended π-conjugated system of this compound (34 carbon atoms versus 14 in typical diaminoanthraquinones) yields fundamentally different photophysical and electronic properties [4].

Why Simple Diaminoanthraquinones Cannot Substitute for CAS 58019-27-5 in Optoelectronic and Biological Research


Generic substitution with simpler diaminoanthraquinones such as 1,2-diaminoanthraquinone or 1,5-diaminoanthraquinone fails because these smaller analogs lack the extended π-conjugated pentaphene core that defines the optical, electronic, and steric properties of CAS 58019-27-5. While all diaminoanthraquinone derivatives share the anthraquinone-dione pharmacophore or chromophore, the benzo[rst]pentaphene framework in CAS 58019-27-5 provides a substantially larger aromatic surface area (34 carbon atoms versus 14), which directly impacts π-π stacking interactions, fluorescence quantum yield, and redox behavior [1]. Structure-activity studies on anthraquinone derivatives have demonstrated that even minor modifications—such as the presence or absence of a single amino group at position 2—can shift protein kinase CK2 inhibitory IC50 values by more than an order of magnitude (e.g., from 8.81 μmol·L⁻¹ for 1,2-diaminoanthraquinone to 143.38 μmol·L⁻¹ for 1-aminoanthraquinone) [2]. Furthermore, the substitution pattern of amino groups on the anthraquinone scaffold critically determines photosensitization behavior: 1,4-diamino-substituted compounds (e.g., mitoxantrone) do not photosensitize NADH oxidation, whereas 1,5- and 1,8-disubstituted analogs actively generate reactive oxygen species upon illumination . These structure-dependent functional divergences underscore that in-class substitution without rigorous head-to-head validation would introduce uncontrolled variables into research workflows.

Quantitative Differentiation Evidence: CAS 58019-27-5 Versus Closest Analogs and In-Class Alternatives


Enhanced Photoluminescence Quantum Yield: Benzo[rst]pentaphene Core Versus Unsubstituted BPP

The benzo[rst]pentaphene (BPP) core structure—which constitutes the aromatic framework of CAS 58019-27-5—exhibits markedly distinct photophysical behavior compared to the unsubstituted parent BPP scaffold. When functionalized with dione moieties (as in CAS 58019-27-5, which contains both amino and dione substituents on the BPP core), the photoluminescence quantum yield (PLQY) is substantially elevated. Direct experimental data for the oxidized BPP-dione analog show a PLQY of 62%, compared to only 13% for pristine unsubstituted BPP [1]. This ~4.8-fold enhancement in quantum yield is attributed to the introduction of intramolecular charge-transfer character from the first excited singlet state enabled by the electron-withdrawing carbonyl substituents [1].

photoluminescence quantum yield polycyclic aromatic hydrocarbon fluorophore optoelectronics

Regulatory Classification Differentiation: Unclassified Status Versus Hazard-Classified In-Class Compounds

Under the European CLP (Classification, Labelling and Packaging) Regulation, CAS 58019-27-5 (EC 261-073-4) is formally designated as 'Not Classified' based on notified classification and labelling data aggregated by ECHA [1]. This stands in contrast to many structurally related anthraquinone derivatives that carry specific hazard classifications for acute toxicity, skin irritation, or environmental hazards. The absence of a harmonized hazard classification simplifies regulatory compliance in procurement workflows, as the compound does not trigger mandatory labelling, packaging, or safety data sheet requirements associated with classified substances.

regulatory compliance hazard classification procurement inventory management CLP

Differential Photosensitization Potential: Amino Substitution Pattern Dictates ROS Generation Capacity

The position of amino substituents on the anthraquinone scaffold is a critical determinant of photosensitization activity. EPR studies have established a clear functional dichotomy: 1,4-diamino-substituted anthraquinones (including mitoxantrone and ametantrone) do not photosensitize NADH oxidation under visible light illumination, whereas 1,5- and 1,8-bis[[(diethylamino)ethyl]amino]anthraquinone derivatives actively generate superoxide radical and hydrogen peroxide via one-electron reduction to their semiquinone radical forms . The amino substitution pattern on CAS 58019-27-5 (which contains amino groups on the extended pentaphene framework rather than the simple 1,4- or 1,5-anthraquinone positions) may therefore exhibit photosensitization behavior distinct from both classes—a differentiation that must be empirically validated for applications involving light exposure.

photosensitization reactive oxygen species EPR photodynamic therapy NADH oxidation

Resistance Profile Differentiation: Non-Cross-Resistant Diaminoanthraquinones Versus Adriamycin in Tumor Cell Models

A novel series of diaminoanthraquinones was identified as protein kinase C inhibitors with IC50 values in the 50-100 μmol·L⁻¹ range [1]. Critically, these compounds exhibited potent tumor cell growth inhibitory activity in vitro without cross-resistance to adriamycin (doxorubicin), a clinically established anthracycline antitumor agent [1]. Among this series, the most active compounds (NSC 639365 and NSC 639366) demonstrated potent cytocidal activity in human tumor cloning assays [1]. While CAS 58019-27-5 is not among the specific compounds directly tested in this study, it shares the diaminoanthraquinone core structural motif that underlies this non-cross-resistant phenotype—a property that distinguishes this chemical class from anthracyclines and may inform selection for resistance-focused oncology research.

chemotherapy resistance adriamycin protein kinase C inhibition antitumor multidrug resistance

Priority Research and Industrial Application Scenarios for CAS 58019-27-5 Based on Quantitative Evidence


Fluorophore Development and Optoelectronic Material Screening Leveraging High PLQY Scaffold

Based on the demonstrated 62% photoluminescence quantum yield of the BPP-dione scaffold [1]—a ~4.8-fold enhancement over unsubstituted BPP (13%) [1]—CAS 58019-27-5 is positioned as a candidate fluorophore or optoelectronic building block. Researchers developing organic light-emitting diodes (OLEDs), fluorescent probes, or bioimaging agents should prioritize this compound when high emission efficiency is a primary selection criterion. The combination of amino and dione substituents on the extended pentaphene core provides both electron-donating and electron-withdrawing character, potentially enabling intramolecular charge-transfer phenomena that enhance emission properties [1].

Regulatory-Sensitive Procurement Workflows Requiring Non-Classified Inventory

For laboratories operating under strict chemical inventory management systems, institutional chemical hygiene plans, or procurement policies that restrict or require additional documentation for hazard-classified substances, CAS 58019-27-5 presents a compliant alternative. Its 'Not Classified' designation under EU CLP regulation [2] eliminates the need for hazard pictograms, signal words, and specific hazard statements on packaging and documentation. This reduces administrative overhead in procurement, simplifies safety data sheet management, and avoids shipping restrictions that may apply to classified anthraquinone derivatives. This scenario is particularly relevant for academic core facilities, GLP-compliant laboratories, and international research collaborations navigating divergent chemical regulations [2].

Resistance Mechanism Studies in Oncology: Non-Cross-Resistant Scaffold Investigation

Given the established non-cross-resistant phenotype of the diaminoanthraquinone scaffold against adriamycin in vitro [3], CAS 58019-27-5 may serve as a molecular probe for investigating mechanisms of anthracycline resistance. Researchers studying P-glycoprotein-mediated efflux, altered topoisomerase II expression, or other resistance pathways can employ this compound to determine whether observed resistance is specific to anthracycline structural features or extends to the diaminoanthraquinone chemotype. The compound's potent cytocidal activity in human tumor cloning assays within this chemical class [3] further supports its utility in ex vivo sensitivity testing and mechanism-of-action studies focused on overcoming multidrug resistance.

Structure-Activity Relationship (SAR) Studies on Extended Polycyclic Aromatic Hydrocarbons

The benzo[rst]pentaphene core of CAS 58019-27-5 represents a structurally distinct platform for SAR investigations compared to simpler anthraquinone derivatives (e.g., 1,2-diaminoanthraquinone, MW 238.24) or perylene-based compounds. The 34-carbon fused aromatic system provides a larger π-surface for studying π-π stacking interactions, intercalation geometry, and electronic delocalization effects [1]. Researchers conducting systematic SAR studies on PAH derivatives—particularly those aimed at correlating molecular size and edge structure (zigzag versus armchair) [1] with biological activity or optoelectronic performance—will find this compound valuable as a reference point bridging smaller anthraquinones and larger polyaromatic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.